

A Comparative Guide to the Reactivity of Dimethyl Diselenide and Dimethyl Selenide

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Compound of Interest

Compound Name: Dimethyl diselenide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of **dimethyl diselenide** (DMDSe) and dimethyl selenide (DMSe), two organoselenium compounds of significant interest in chemical synthesis, atmospheric chemistry, and cellular biology. By presenting quantitative experimental data, detailed methodologies, and visualizations of relevant pathways, this document aims to be a valuable resource for professionals working with these compounds.

Executive Summary

Dimethyl selenide (DMSe), a selenoether, and **dimethyl diselenide** (DMDSe), a diselenide, exhibit distinct reactivity profiles primarily influenced by the oxidation state of the selenium atom and the nature of the chemical bonds within each molecule. Generally, DMSe, with selenium in a lower oxidation state (-II), demonstrates higher reactivity towards a range of oxidants compared to DMDSe, where selenium exists in an oxidation state of -I. This difference in reactivity has significant implications for their roles in various chemical and biological systems.

Data Presentation: A Quantitative Comparison

The following table summarizes key quantitative data comparing the physicochemical properties and reactivity of DMSe and DMDSe.

Property	Dimethyl Selenide (DMSe)	Dimethyl Diselenide (DMDSe)	Reference(s)
Chemical Formula	C ₂ H ₆ Se	C ₂ H ₆ Se ₂	[1][2]
Molar Mass	109.04 g/mol	188.01 g/mol	[1][2]
Selenium Oxidation State	-II	-I	
Bond Dissociation Energy (Se-Se)	Not Applicable	~189.9 kJ/mol (calculated for CH ₃ SeSeH)	[3]
Bond Dissociation Energy (C-Se)	Data not available	Data not available	
Reaction with Ozone (O ₃)			
Rate Constant (k)	$(7.4 \pm 2.2) \times 10^{-17} \text{ cm}^3 \text{ molecule}^{-1} \text{ s}^{-1}$ (at 26 ± 1 °C)	$(2.6 \pm 0.9) \times 10^{-17} \text{ cm}^3 \text{ molecule}^{-1} \text{ s}^{-1}$ (at 27 ± 1 °C)	
Activation Energy (E _a)	50 \pm 14 kJ mol ⁻¹	56 \pm 5 kJ mol ⁻¹	
Major Product	Dimethyl selenoxide (CH ₃ Se(O)CH ₃)	Methylseleninic acid (CH ₃ Se(O)OH)	
Reaction with Hypobromous Acid (HOBr) at pH 8			
Apparent 2nd Order Rate Constant (k)	$(7.1 \pm 0.7) \times 10^7 \text{ M}^{-1} \text{ s}^{-1}$	$(4.3 \pm 0.4) \times 10^7 \text{ M}^{-1} \text{ s}^{-1}$	[4]

Note: Specific experimental bond dissociation energies for the C-Se bond in DMSe and the Se-Se bond in DMDSe are not readily available in the reviewed literature. The provided value for the Se-Se bond is a calculated value for a closely related compound.

Reactivity Analysis

The higher reactivity of DMSe compared to DMDSe with oxidants like ozone and hypobromous acid is evident from the kinetic data. This can be attributed to the lower oxidation state and greater nucleophilicity of the selenium atom in DMSe.

Reaction with Oxidants:

- **Ozone (O_3):** DMSe reacts with ozone significantly faster than DMDSe in the gas phase. The reaction with DMSe primarily leads to the formation of dimethyl selenoxide, an oxidation product where the selenium atom's coordination number increases. In contrast, the ozonolysis of DMDSe results in the cleavage of the Se-Se bond and the formation of methylseleninic acid.
- **Hypobromous Acid (HOBr):** In aqueous solution at pH 8, DMSe exhibits a higher apparent second-order rate constant for the reaction with HOBr compared to DMDSe.^[4] This further supports the trend of higher reactivity for the monoselenide.
- **Hydrogen Peroxide (H_2O_2):** While direct kinetic comparisons for the reactions of DMSe and DMDSe with hydrogen peroxide were not found, studies on analogous compounds like diphenyl diselenide show that reaction with H_2O_2 leads to the formation of seleninic acid.^[5] ^[6]^[7]^[8] This suggests that diselenides can be activated by peroxides to form more reactive species.

Reactivity with Radicals:

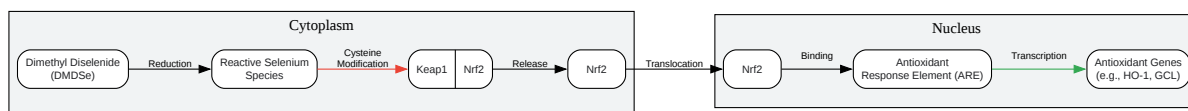
DMSe is known to react rapidly with atmospheric radicals such as the hydroxyl (OH) and nitrate (NO_3) radicals. These reactions often lead to the fragmentation of the molecule through Se-C bond breakage.

Role in Biological Signaling Pathways

The differential reactivity of DMSe and DMDSe has important implications for their roles in cellular signaling, particularly in redox-regulated pathways.

Nrf2 Signaling Pathway:

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical cellular defense mechanism against oxidative stress. DMDS₂ has been identified as a potent activator of the Nrf2 pathway.[3] This activation is thought to be mediated by the generation of reactive selenium species that can modify cysteine residues on Keap1, the primary negative regulator of Nrf2. This modification leads to the release and nuclear translocation of Nrf2, which then initiates the transcription of a battery of antioxidant and detoxification genes. While information on the direct effect of DMSe on Nrf2 activation is less clear, the ability of DMDS₂ to act as a pro-drug for Nrf2-activating species highlights its potential in modulating cellular redox homeostasis.

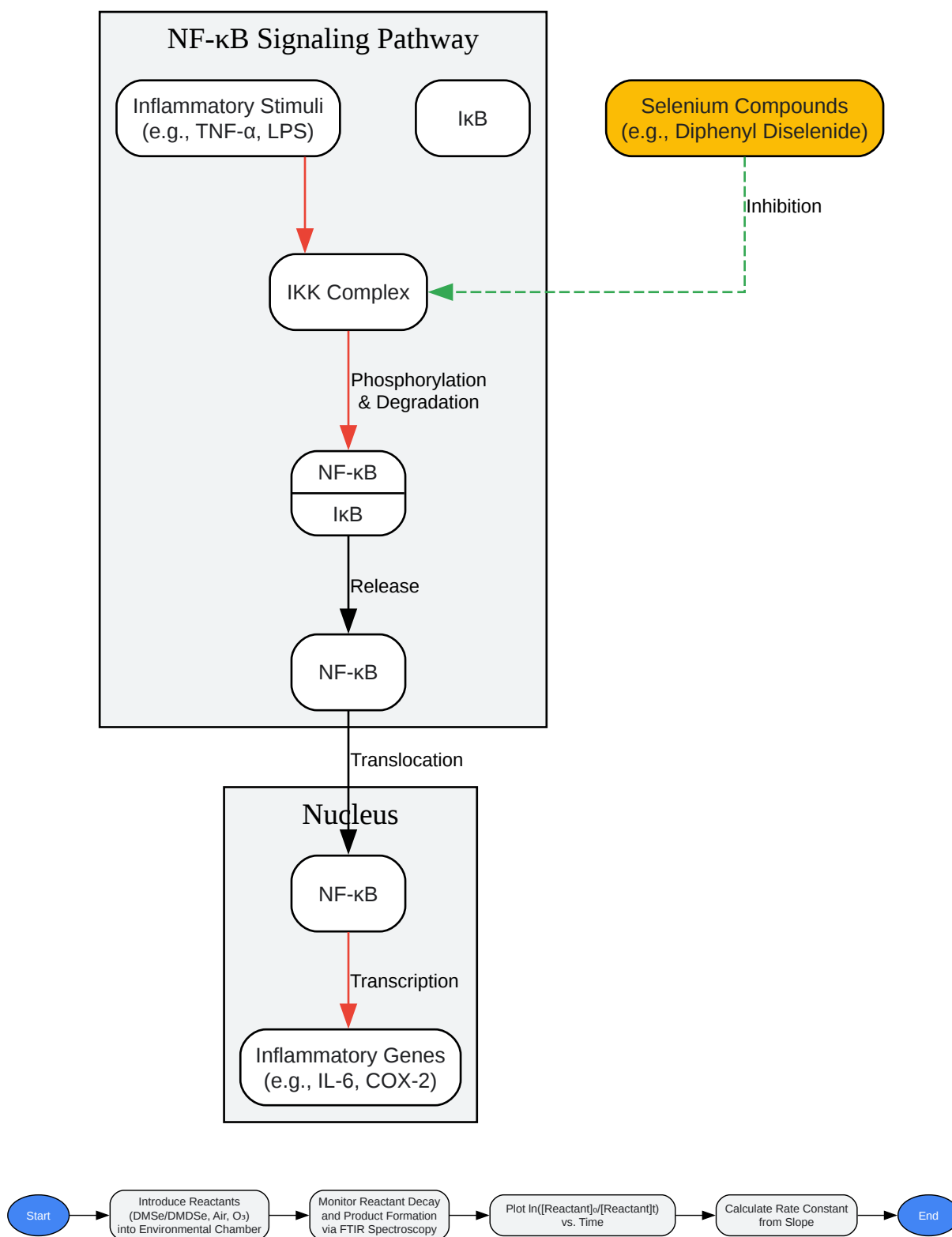


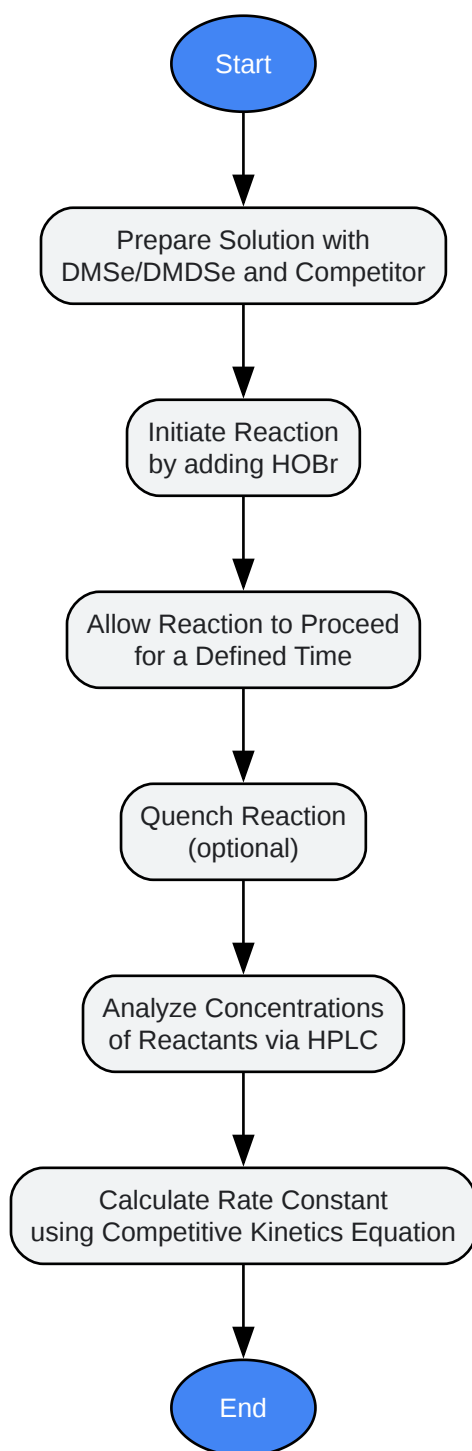
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Figure 1: Proposed mechanism of Nrf2 activation by **Dimethyl Diselenide (DMDSe)**.

NF- κ B Signaling Pathway:

The Nuclear Factor-kappa B (NF- κ B) signaling pathway is a central regulator of inflammation. Some selenium compounds have been shown to inhibit NF- κ B activation. For instance, diphenyl diselenide, a structural analog of DMDSe, has been reported to down-regulate NF- κ B.[8] This inhibition is thought to occur through the modulation of the cellular redox state, which can interfere with the activity of kinases and other signaling molecules in the NF- κ B cascade. A direct comparative study on the effects of DMSe and DMDSe on the NF- κ B pathway is needed to fully elucidate their respective roles in inflammatory signaling.





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